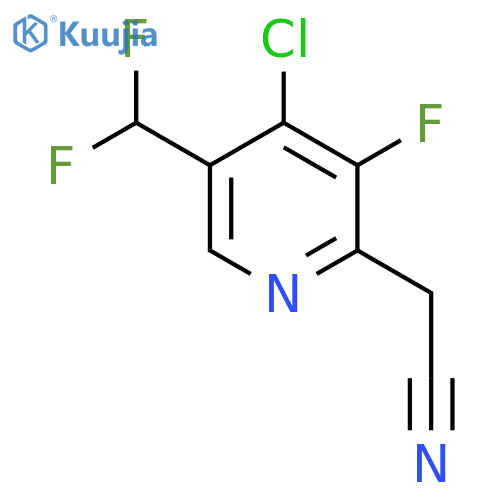Cas no 1805979-82-1 (4-Chloro-5-(difluoromethyl)-3-fluoropyridine-2-acetonitrile)

4-Chloro-5-(difluoromethyl)-3-fluoropyridine-2-acetonitrile 化学的及び物理的性質
名前と識別子
-
- 4-Chloro-5-(difluoromethyl)-3-fluoropyridine-2-acetonitrile
-
- インチ: 1S/C8H4ClF3N2/c9-6-4(8(11)12)3-14-5(1-2-13)7(6)10/h3,8H,1H2
- InChIKey: LGGPMZYYFNWRTO-UHFFFAOYSA-N
- SMILES: ClC1=C(C(CC#N)=NC=C1C(F)F)F
計算された属性
- 精确分子量: 220.002
- 同位素质量: 220.002
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 5
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 240
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.9
- トポロジー分子極性表面積: 36.7
4-Chloro-5-(difluoromethyl)-3-fluoropyridine-2-acetonitrile Pricemore >>
| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029054116-1g |
4-Chloro-5-(difluoromethyl)-3-fluoropyridine-2-acetonitrile |
1805979-82-1 | 97% | 1g |
$1,445.30 | 2022-04-01 |
4-Chloro-5-(difluoromethyl)-3-fluoropyridine-2-acetonitrile 関連文献
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
-
Hong Zhao,Jian Wang,Chi Chen,Dengjie Chen,Yang Gao,Mattia Saccoccio RSC Adv., 2016,6, 64258-64265
-
Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
-
Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
4-Chloro-5-(difluoromethyl)-3-fluoropyridine-2-acetonitrileに関する追加情報
Introduction to 4-Chloro-5-(difluoromethyl)-3-fluoropyridine-2-acetonitrile (CAS No. 1805979-82-1)
4-Chloro-5-(difluoromethyl)-3-fluoropyridine-2-acetonitrile is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. With the CAS number 1805979-82-1, this compound represents a critical intermediate in the synthesis of various biologically active molecules. Its unique structural features, including multiple fluorine substituents and a chloro group, make it a valuable building block for drug discovery and material science applications.
The compound’s molecular structure consists of a pyridine core substituted with a nitrile group at the 2-position, a chloro group at the 4-position, and a difluoromethyl group at the 5-position. This arrangement imparts distinct electronic and steric properties, which are exploited in medicinal chemistry to modulate receptor binding affinities and metabolic stability. The presence of fluorine atoms, particularly in the difluoromethyl configuration, is well-documented for enhancing lipophilicity and metabolic resistance, key factors in optimizing drug candidates.
In recent years, 4-Chloro-5-(difluoromethyl)-3-fluoropyridine-2-acetonitrile has been extensively studied for its potential in developing novel therapeutic agents. Its scaffold is reminiscent of several approved drugs and investigational compounds that target various diseases, including oncology, infectious diseases, and central nervous system disorders. The compound’s versatility as a precursor allows chemists to explore diverse chemical modifications, enabling the synthesis of structurally diverse analogs with tailored pharmacological profiles.
One of the most compelling aspects of this compound is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play pivotal roles in cellular signaling pathways, making them attractive targets for therapeutic intervention. The pyridine core and its substituents can be engineered to selectively inhibit aberrant kinase activity associated with cancer and inflammatory diseases. For instance, recent studies have demonstrated that derivatives of 4-Chloro-5-(difluoromethyl)-3-fluoropyridine-2-acetonitrile exhibit potent inhibitory effects on tyrosine kinases, which are overactive in many solid tumors.
Furthermore, the compound’s incorporation into drug-like molecules has been explored for its potential as an antiviral agent. The electron-withdrawing nature of the nitrile group and the fluorinated substituents contribute to improved binding kinetics with viral proteases and polymerases. This has led to promising results in preclinical trials where 4-Chloro-5-(difluoromethyl)-3-fluoropyridine-2-acetonitrile-based scaffolds have shown efficacy against RNA viruses, including those responsible for emerging infectious diseases.
The agrochemical sector has also recognized the significance of this compound. Its structural motifs are found in several herbicides and fungicides that leverage fluorinated pyridines for enhanced bioactivity and environmental stability. Researchers are investigating how modifications to the 4-Chloro-5-(difluoromethyl)-3-fluoropyridine-2-acetonitrile core can lead to next-generation crop protection agents that are more effective against resistant pests while minimizing ecological impact.
From a synthetic chemistry perspective, 4-Chloro-5-(difluoromethyl)-3-fluoropyridine-2-acetonitrile serves as a versatile intermediate for constructing complex heterocyclic frameworks. Advanced synthetic methodologies, such as cross-coupling reactions and transition-metal catalysis, have been employed to introduce additional functional groups at strategic positions within the molecule. These strategies have enabled the rapid assembly of libraries of compounds for high-throughput screening (HTS) campaigns aimed at identifying novel bioactive entities.
The compound’s thermal stability and solubility profile make it amenable to various formulation techniques used in drug development. This has facilitated its use in both oral and parenteral delivery systems, allowing for flexible dosing regimens in clinical settings. Additionally, its compatibility with modern analytical techniques such as NMR spectroscopy and mass spectrometry ensures accurate characterization during synthetic optimization and quality control processes.
In conclusion,4-Chloro-5-(difluoromethyl)-3-fluoropyridine-2-acetonitrile (CAS No. 1805979-82-1) represents a cornerstone in modern medicinal chemistry due to its structural complexity and functional diversity. Ongoing research continues to uncover new applications for this compound across multiple therapeutic areas, underscoring its importance as a research tool and potential drug candidate. As synthetic methodologies evolve further,4-Chloro-5-(difluoromethyl)-3-fluoropyridine-2-acetonitrile will undoubtedly remain at the forefront of innovation in chemical biology.
1805979-82-1 (4-Chloro-5-(difluoromethyl)-3-fluoropyridine-2-acetonitrile) Related Products
- 1057273-64-9(Methyl 1-[(2-chloro-4-fluorophenyl)methyl]piperidine-4-carboxylate)
- 78293-44-4(bicyclo[4.1.0]heptan-2-amine hydrochloride)
- 1044561-17-2(tert-butyl 3-(benzyloxycarbonylamino)azepane-1-carboxylate)
- 2361871-78-3(1-Prop-2-enoyl-N-(2-pyrazin-2-ylethyl)piperidine-4-carboxamide)
- 2228349-39-9(4-methoxy-4-(1-methyl-1H-pyrrol-2-yl)methylpiperidine)
- 1784298-67-4(3-amino-1-(3-bromo-2-methoxyphenyl)propan-1-one)
- 1433-65-4(6H-1,3-Thiazin-6-one,2-(4-chlorophenyl)-4-hydroxy-)
- 389810-69-9([(3-Chloro-4-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate)
- 42268-68-8(N-prop-2-yn-1-ylprop-2-en-1-amine)
- 2138030-48-3(2,2-Difluoro-3-[(hex-5-en-1-yl)amino]propanoic acid)




